N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a methylphenyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction using azepane and a suitable leaving group.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the benzofuran moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The azepane ring and benzofuran moiety can interact with various receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of an azepane ring, a methylphenyl group, and a benzofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H30N2O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-18-11-13-20(14-12-18)22(27-15-7-3-4-8-16-27)17-26-25(28)24-19(2)21-9-5-6-10-23(21)29-24/h5-6,9-14,22H,3-4,7-8,15-17H2,1-2H3,(H,26,28) |
InChI Key |
SGLOCGRDXJXUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=CC=CC=C3O2)C)N4CCCCCC4 |
Origin of Product |
United States |
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